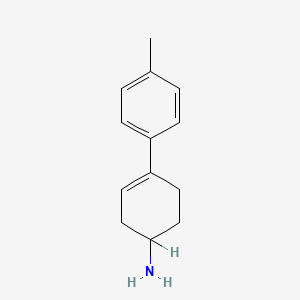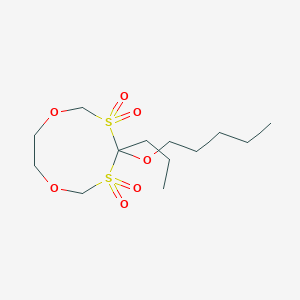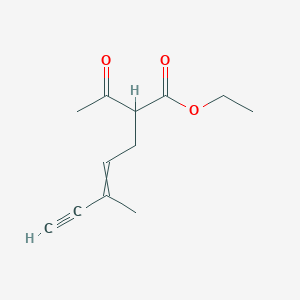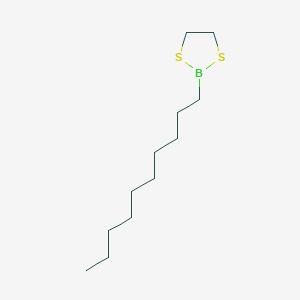
2-Decyl-1,3,2-dithiaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decyl-1,3,2-dithiaborolane is a heterocyclic compound containing boron, sulfur, and carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Decyl-1,3,2-dithiaborolane can be synthesized through the reaction of borane-dimethyl sulfide complex (BH3·SMe2) with 1,2-ethanedithiol . The reaction typically involves the following steps:
- Mixing borane-dimethyl sulfide complex with 1,2-ethanedithiol in an inert atmosphere.
- Heating the mixture to facilitate the reaction.
- Purifying the resulting product through distillation or recrystallization.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Decyl-1,3,2-dithiaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in substitution reactions where the boron or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted boron or sulfur compounds.
Scientific Research Applications
2-Decyl-1,3,2-dithiaborolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Decyl-1,3,2-dithiaborolane involves its interaction with various molecular targets. The compound can form complexes with nucleophiles, such as amines and phosphines, through its boron atom. This interaction can lead to the formation of stable adducts, which can then participate in further chemical reactions . The sulfur atoms in the compound also play a crucial role in its reactivity, allowing it to undergo oxidation and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
1,3,2-Dithiaborinane: Another alkylthioborane with similar chemical properties but different ring size.
1,3,2-Dioxaborolane: A related compound where oxygen atoms replace sulfur atoms in the ring structure.
Uniqueness
2-Decyl-1,3,2-dithiaborolane is unique due to its specific combination of boron, sulfur, and carbon atoms, which imparts distinct chemical reactivity and stability. Its decyl group also contributes to its hydrophobicity, making it suitable for applications in non-polar environments .
Properties
CAS No. |
63076-46-0 |
|---|---|
Molecular Formula |
C12H25BS2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
2-decyl-1,3,2-dithiaborolane |
InChI |
InChI=1S/C12H25BS2/c1-2-3-4-5-6-7-8-9-10-13-14-11-12-15-13/h2-12H2,1H3 |
InChI Key |
ODASGFGZTPYUTR-UHFFFAOYSA-N |
Canonical SMILES |
B1(SCCS1)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


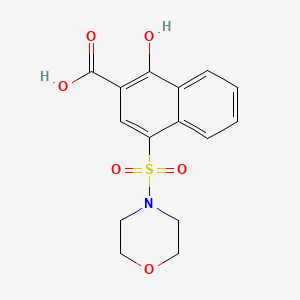
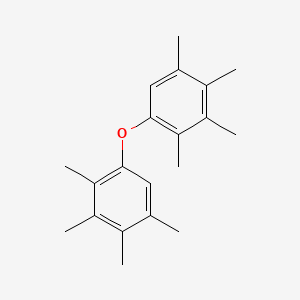

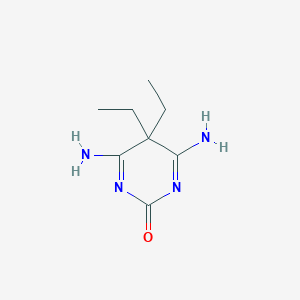
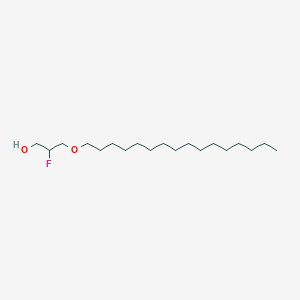
![Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate](/img/structure/B14509653.png)
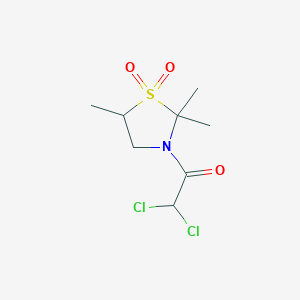
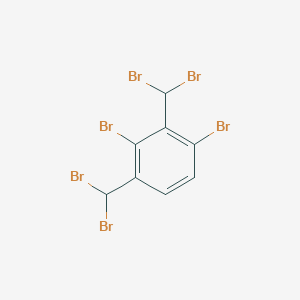

![3-(2,6-Dichlorophenyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B14509672.png)
